4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a difluoromethyl group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: Suzuki coupling reactions are commonly used to introduce aryl groups at the bromine position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and aryl boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing small-molecule inhibitors targeting specific enzymes and receptors.
Biological Studies: The compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Pharmaceutical Industry: The compound is explored for its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolo[1,5-a]pyridine family with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and as a purine analogue.
Uniqueness
4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a lead compound in drug discovery make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-2-1-3-13-7(6)5(4-12-13)8(10)11/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOPRADMGJUMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(F)F)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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